molecular formula C22H22N2O2 B3258536 N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide CAS No. 305851-23-4

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide

Cat. No. B3258536
CAS RN: 305851-23-4
M. Wt: 346.4 g/mol
InChI Key: VMSSSILCYRIIKX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations. Additionally, this paper will list as many future directions as possible for the further study of AM404.

Mechanism of Action

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of anandamide uptake, which leads to increased levels of anandamide and activation of cannabinoid receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. This compound has also been shown to activate TRPV1 channels, which are involved in pain sensation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pain management, this compound has been shown to reduce pain perception and increase pain tolerance. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can reduce inflammation and oxidative stress in various tissues. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide for lab experiments is its ability to inhibit anandamide uptake, which can be used to study the role of anandamide in various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can be used to study the effects of oxidative stress and inflammation in various tissues. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the further study of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Furthermore, the effects of this compound on different types of cancer cells and the potential use of this compound in combination with other cancer treatments should be investigated. Finally, the development of more soluble forms of this compound could improve its potential for therapeutic use.

Scientific Research Applications

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In pain management, this compound has been shown to inhibit the uptake of anandamide, an endocannabinoid that plays a role in pain sensation. This inhibition results in increased levels of anandamide, which can activate cannabinoid receptors and reduce pain perception. In neuroprotection, this compound has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-6-10-18(11-7-16)22(25)24(20-5-3-4-19(23)14-20)15-17-8-12-21(26-2)13-9-17/h3-14H,15,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSSSILCYRIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176015
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305851-23-4
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305851-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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